Erlotinib Acetate
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Overview
Description
Erlotinib Acetate is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. The compound is marketed under the trade name Tarceva and works by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the EGFR .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Erlotinib involves the reaction of a compound of formula (II) with a compound of formula (III) in the presence of trifluoroacetic acid and formamidine acetate in an aprotic solvent. The reaction product is then treated with a source of hydrochloric acid in a suitable solvent to yield Erlotinib hydrochloride .
Industrial Production Methods: Industrial production of Erlotinib follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Erlotinib undergoes various chemical reactions, including:
Reduction: While reduction reactions are less common, they can occur under specific conditions.
Substitution: Erlotinib can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include cytochrome P450 enzymes and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products Formed:
Oxidation: Metabolites formed include hydroxylated derivatives.
Reduction: Reduced forms of Erlotinib.
Substitution: Substituted derivatives depending on the nucleophile used
Scientific Research Applications
Erlotinib Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study EGFR inhibition and its effects on cellular signaling pathways.
Biology: Employed in research to understand the role of EGFR in cell proliferation and apoptosis.
Medicine: Extensively used in clinical trials for the treatment of various cancers, including non-small cell lung cancer, pancreatic cancer, and other malignancies such as metastatic colorectal cancer and malignant glioma
Mechanism of Action
Erlotinib Acetate works by reversibly inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). It binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Gefitinib: Another EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor that also targets other members of the ErbB family.
Osimertinib: A third-generation EGFR inhibitor effective against T790M mutation-positive non-small cell lung cancer.
Uniqueness of Erlotinib: Erlotinib is unique in its reversible binding to the EGFR tyrosine kinase, which allows for a different therapeutic profile compared to irreversible inhibitors like Afatinib. Its effectiveness in treating a variety of cancers and its role in combination therapies make it a valuable compound in oncology .
Properties
Molecular Formula |
C23H23N3O5 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethyl acetate |
InChI |
InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(30-9-8-28-3)22(14-20(19)24-15-25-23)31-11-10-29-16(2)27/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26) |
InChI Key |
TZHTWWZUWBDHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCOC |
Origin of Product |
United States |
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